![molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5](/img/structure/B13994492.png)
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO-: is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The presence of multiple halogen atoms allows the compound to participate in redox reactions, leading to the formation of various oxidation states.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed reducing agents.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In biological research, the compound’s derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, including advanced materials and coatings .
Mécanisme D'action
The mechanism by which BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. The pathways involved often include inhibition or activation of specific enzymes, resulting in altered cellular processes .
Comparaison Avec Des Composés Similaires
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different halogenation patterns.
1-Chloro-4-(chloromethyl)benzene: Shares the benzene ring with halogen substituents but lacks the trifluoromethyl group.
1,1’-Ethenylidenebis[4-chloro-]: Contains similar halogenated benzene rings but with different connectivity.
Uniqueness: The uniqueness of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
1735-31-5 |
|---|---|
Formule moléculaire |
C14H8Cl2F4 |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H |
Clé InChI |
YAGJJUBFVZVVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


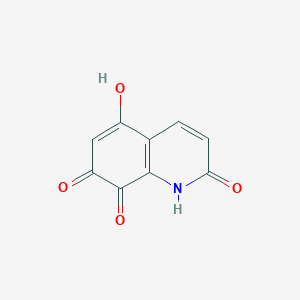
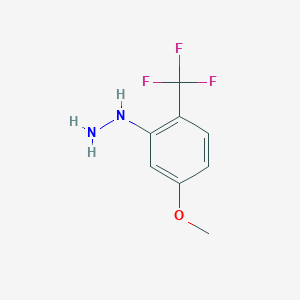

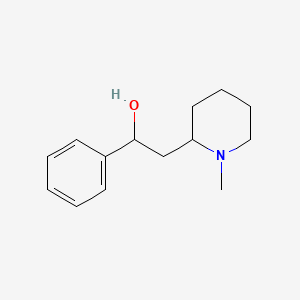
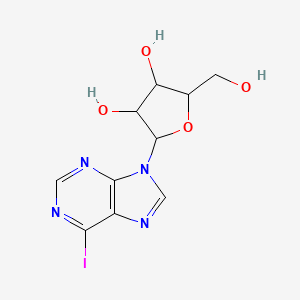


![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

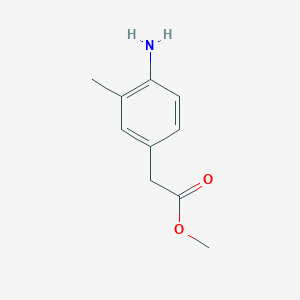

![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
